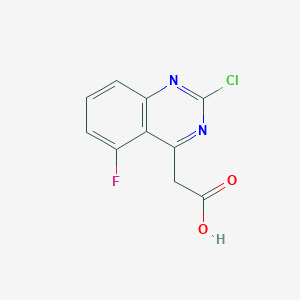
(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a sulfanyl group, and a trimethoxybenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is then reacted with appropriate precursors under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol and acetone, and the process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials .
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases .
Industry
In industry, the compound’s unique properties can be leveraged for applications in materials science, such as the development of new polymers or coatings with specific functionalities .
作用機序
The mechanism of action of (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Bis[(2,3,4-Trimethoxy-Benzylidenepropylideneamino)Phenyl]Ether: A related Schiff base compound with similar structural features.
2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline: Another compound with a trimethoxybenzylidene moiety.
Uniqueness
What sets (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-11+ |
InChIキー |
FVDSSEFGZGWVJJ-SDNWHVSQSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
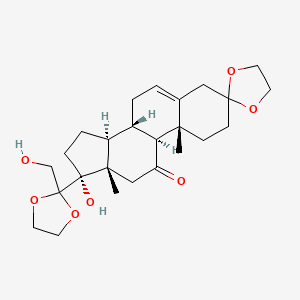
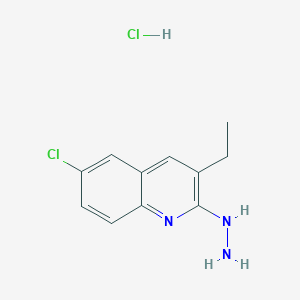
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)

![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
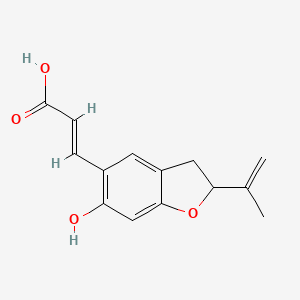
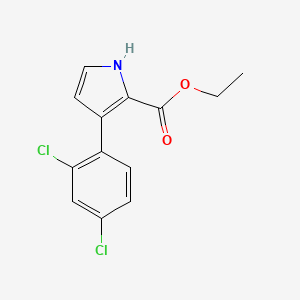

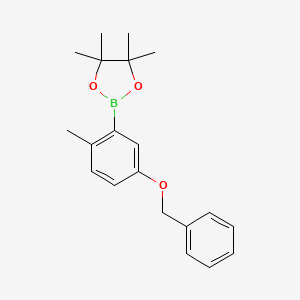
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
